

Synthesis of Diethyl 5-(hydroxymethyl)isophthalate from diethyl 1,3,5-benzenetricarboxylate

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Compound of Interest

Compound Name: Diethyl 5-(hydroxymethyl)isophthalate

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Synthesis of Diethyl 5-(hydroxymethyl)isophthalate: A Technical Guide

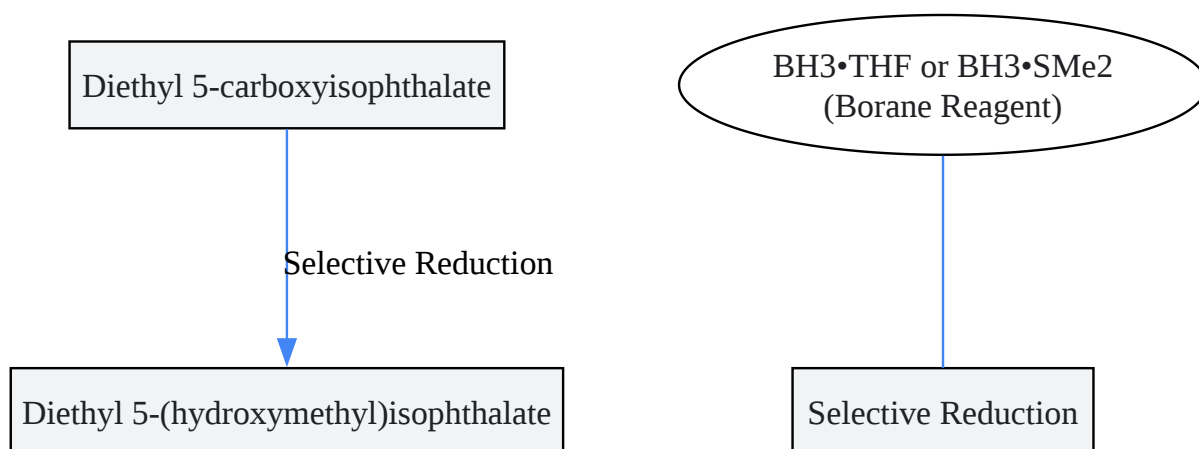
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Diethyl 5-(hydroxymethyl)isophthalate** from Diethyl 1,3,5-benzenetricarboxylate. The synthesis involves the selective reduction of a carboxylic acid in the presence of ester functionalities, a crucial transformation in the synthesis of complex organic molecules.

Reaction Overview

The synthesis commences with Diethyl 1,3,5-benzenetricarboxylate, which is more accurately named Diethyl 5-carboxyisophthalate. The core of this synthesis is the chemoselective reduction of the single carboxylic acid group to a primary alcohol, leaving the two ethyl ester groups intact. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are the reagents of choice for this transformation due to their well-established selectivity for carboxylic acids over esters.

The overall chemical transformation is depicted below:



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Figure 1: Reaction scheme for the synthesis of **Diethyl 5-(hydroxymethyl)isophthalate**.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Starting Material

Property	Value
Compound Name	Diethyl 5-carboxyisophthalate
Synonyms	Diethyl 1,3,5-benzenetricarboxylate
CAS Number	4105-93-5
Molecular Formula	C ₁₃ H ₁₄ O ₆
Molecular Weight	266.25 g/mol
Appearance	Solid
Melting Point	152-154 °C

Table 2: Properties of Final Product

Property	Value
Compound Name	Diethyl 5-(hydroxymethyl)isophthalate
CAS Number	181425-91-2
Molecular Formula	C ₁₃ H ₁₆ O ₅
Molecular Weight	252.26 g/mol
Appearance	White to off-white solid[1]
Melting Point	82-85 °C[1][2]
Purity (typical)	≥98%[3]

Experimental Protocol

The following is a representative experimental protocol for the selective reduction of Diethyl 5-carboxyisophthalate. This protocol is based on established procedures for the borane-mediated reduction of carboxylic acids in the presence of esters.

Materials:

- Diethyl 5-carboxyisophthalate
- Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask

- Magnetic stirrer
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Ice bath

Procedure:

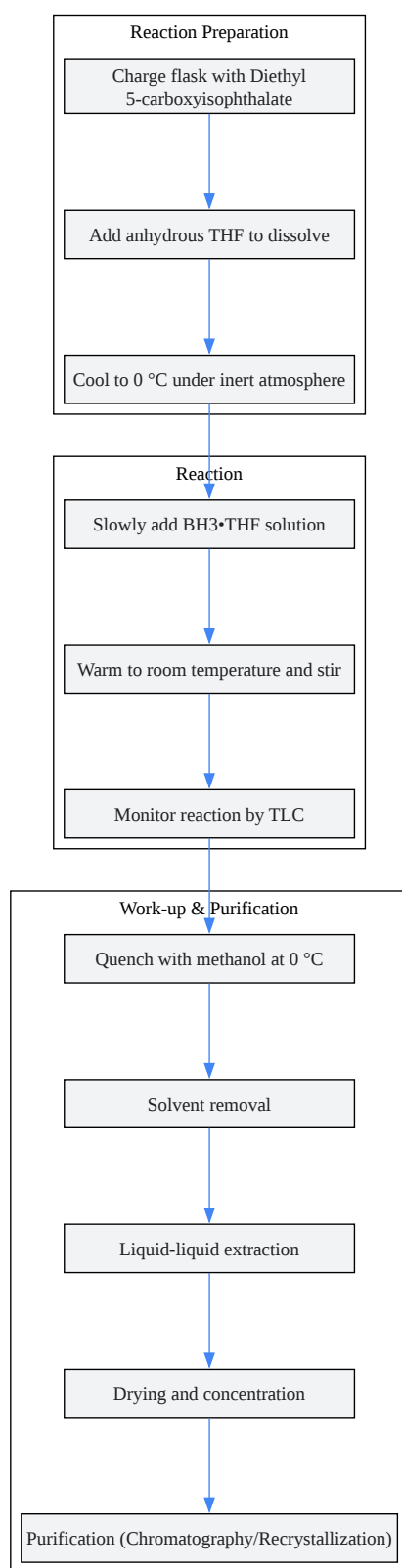
- **Reaction Setup:** A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with Diethyl 5-carboxyisophthalate. The flask is flushed with an inert gas (nitrogen or argon).
- **Dissolution:** Anhydrous THF is added to the flask to dissolve the starting material.
- **Cooling:** The reaction mixture is cooled to 0 °C using an ice bath.
- **Addition of Reducing Agent:** A solution of borane-THF (typically 1.5 to 2.0 equivalents relative to the carboxylic acid) is added dropwise to the stirred solution of the starting material via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained at 0 °C during the addition.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).
- **Quenching:** The reaction is carefully quenched by slowly adding methanol dropwise at 0 °C to decompose the excess borane. Vigorous hydrogen gas evolution will be observed.
- **Work-up:** The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to

yield the crude product.

- Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure **Diethyl 5-(hydroxymethyl)isophthalate**.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the diagram below.



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Figure 2: Experimental workflow for the synthesis of **Diethyl 5-(hydroxymethyl)isophthalate**.

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